molecular formula C25H20FN3O4 B2492607 N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-88-4

N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2492607
CAS No.: 894910-88-4
M. Wt: 445.45
InChI Key: KWLWEIGZZQYFIG-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,8-naphthyridinone core substituted with a 4-methoxybenzoyl group, a methyl group at position 7, and an acetamide side chain terminating in a 2-fluorophenyl moiety. This scaffold shares similarities with bioactive heterocyclic compounds, particularly those targeting enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4/c1-15-7-12-18-24(32)19(23(31)16-8-10-17(33-2)11-9-16)13-29(25(18)27-15)14-22(30)28-21-6-4-3-5-20(21)26/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLWEIGZZQYFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a naphthyridine core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3O4, with a molecular weight of approximately 445.44 g/mol. The compound contains several functional groups that may influence its biological interactions:

Component Description
Naphthyridine Core Bicyclic structure with nitrogen atoms
Fluorophenyl Group Enhances lipophilicity and potential receptor binding
Methoxybenzoyl Group May contribute to cytotoxicity and selectivity
Acetamide Group Involved in biological activity modulation

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluorophenyl and methoxybenzoyl groups may enhance binding affinity to target proteins, while the naphthyridine core could facilitate interactions with nucleic acids or other biomolecules. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed mechanisms remain to be elucidated.

Cytotoxicity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have shown that similar compounds demonstrate high growth inhibition rates against breast (MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cell lines . The cytotoxic effects are often assessed using assays like the sulforhodamine B assay, which measures cell viability post-treatment.

Antibacterial Activity

Additionally, some studies have explored the antibacterial properties of related naphthyridine derivatives. These compounds have shown promising results against a range of bacterial strains, suggesting potential as antimicrobial agents . The structure-function relationship indicates that modifications in the side chains can significantly affect antibacterial efficacy.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in 2013 focused on the synthesis and evaluation of various naphthyridine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentration (MIC), revealing effective inhibition at concentrations as low as 10 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Key Observations:

  • Conformational Flexibility: Unlike the three conformers observed in dichlorophenyl-pyrazolone acetamides , the target compound’s rigid naphthyridinone core may restrict rotational freedom, favoring a single bioactive conformation.

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